4,4'-Diapo-zeta-carotene

Description

Overview of Carotenoid Diversity and Classification

Carotenoids are a vast and diverse class of isoprenoid pigments synthesized by all photosynthetic organisms and some non-photosynthetic bacteria and fungi. wiley.comnih.gov These lipophilic tetraterpenoids are fundamental to various biological processes. nih.gov Their characteristic feature is a long conjugated system of double bonds, which is responsible for their light-absorbing properties in the 400–500 nm range and their susceptibility to oxidation. mdpi.com Carotenoids are classified based on their carbon backbone length, with C40 carotenoids being the most abundant in nature. nih.gov However, other classes, such as the C30, C45, and C50 carotenoids, also exist. nih.gov

Distinctions Between C30 and C40 Carotenoids in Biological Systems

The primary distinction between C30 and C40 carotenoids lies in their biosynthetic origins. C40 carotenoid synthesis commences with the head-to-head condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP), a C20 precursor. nih.gov In contrast, the biosynthesis of symmetric C30 carotenoids, known as diapocarotenoids, starts with the condensation of two molecules of farnesyl diphosphate (FPP), a C15 precursor. mdpi.com This fundamental difference in initial building blocks leads to the shorter C30 backbone.

While C40 carotenoids are widespread, found in thousands of plant and microbial species, C30 carotenoids have a much more restricted distribution and are known to be produced by only a select few bacteria, such as Staphylococcus aureus, Streptococcus faecium, and species of Heliobacteria. nih.govnih.gov Functionally, both classes of carotenoids are involved in processes like photoprotection and regulation of membrane fluidity. nih.gov However, the specific roles and mechanisms can differ. For instance, C30 carotenoids in some bacteria are crucial for virulence through their protective action against oxidative stress. uniprot.org

The enzymes involved in the biosynthesis of C30 and C40 carotenoids also show distinct characteristics. The C30 carotene synthase CrtM from Staphylococcus aureus and the C40 carotene synthase CrtB from Erwinia uredovora display negligible ability to synthesize the carotenoid product of the other's pathway. nih.govcaltech.edu However, research has shown that CrtM possesses a degree of plasticity, as it can be evolved to function in a C40 pathway, whereas the reverse has not been demonstrated for CrtB. nih.govcaltech.edu This suggests a potential ancestral relationship, with the C30 pathway possibly predating the C40 pathway. pnas.org

The Significance of Apocarotenoids in Metabolic Pathways

Apocarotenoids are a diverse family of metabolites formed from the oxidative cleavage of carotenoids. wiley.com This breakdown can occur either non-enzymatically through reactions with reactive oxygen species or be catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). wiley.com These enzymes are non-heme iron-dependent and are found across various kingdoms, including plants, animals, bacteria, and fungi. nih.gov

In plants, apocarotenoids are crucial signaling molecules and hormones that regulate growth, development, and responses to environmental stimuli. frontiersin.org Well-known examples include abscisic acid (ABA) and strigolactones (SLs), which are involved in processes like seed dormancy, stress response, and symbiotic interactions. nih.govfrontiersin.org Other apocarotenoids function as pigments, volatile compounds contributing to aroma, and signaling molecules in plant-microbe interactions. frontiersin.orgresearchgate.net The production of apocarotenoids is tightly regulated at transcriptional and post-translational levels, varying with developmental stage, tissue type, and environmental cues. frontiersin.org

In humans, two carotenoid cleavage enzymes, BCO1 and BCO2, convert certain dietary carotenoids into a limited set of apocarotenoids, most notably vitamin A. nih.gov However, humans cannot synthesize many other health-promoting apocarotenoids, which must be obtained from the diet. nih.gov

The Position of 4,4'-Diapo-zeta-carotene within Carotenoid Research

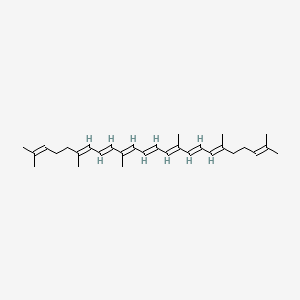

This compound is an acyclic C30 apocarotenoid triterpenoid (B12794562). ebi.ac.uk It is chemically defined as 2,6,10,15,19,23-hexamethyltetracosa-2,6,8,10,12,14,16,18,22-nonaene. nih.gov This compound occupies a specific intermediate position in the biosynthesis of C30 carotenoids in certain bacteria. mdpi.com

Historical Context of its Discovery and Initial Characterization

The study of C30 carotenoids and their biosynthetic pathways in bacteria like Staphylococcus aureus led to the identification of this compound. In 1981, research on S. aureus mutants with altered pigment compositions proposed a biosynthetic pathway for triterpenoid carotenoids. nih.gov This proposed scheme identified this compound as an intermediate metabolite. nih.gov

The pathway begins with the formation of 4,4'-diapophytoene, which is then sequentially desaturated. nih.gov The enzyme responsible for this desaturation is 4,4'-diapophytoene desaturase, encoded by the crtN gene. nih.gov This single enzyme catalyzes a three-step desaturation process. The first step converts 4,4'-diapophytoene to 4,4'-diapophytofluene (B1255304). The second step converts 4,4'-diapophytofluene to this compound. nih.gov The final step then converts this compound to 4,4'-diaponeurosporene (B1234425). nih.gov The identity of this compound as an intermediate has been confirmed through studies involving the heterologous expression of the crtN gene and in vitro enzyme assays with purified 4,4'-diapophytoene desaturase. nih.gov

Current Academic Relevance and Research Gaps Pertaining to this compound

The current relevance of this compound is primarily tied to the broader interest in microbial C30 carotenoids for their potential industrial applications, including as natural pigments and antioxidants. nih.govnih.gov While much of the commercial focus has been on C40 carotenoids, studies have indicated that C30 carotenoids can exhibit comparable or even greater antioxidant activity. nih.gov

A significant portion of the research involving this compound focuses on its role within the biosynthetic pathway of staphyloxanthin in S. aureus. mdpi.comuniprot.org Staphyloxanthin is a virulence factor that helps the bacterium evade the host's immune system by neutralizing reactive oxygen species. uniprot.org Understanding the biosynthesis of this pigment, including the steps involving this compound, is therefore relevant to developing strategies to combat S. aureus infections.

However, there are notable research gaps. While its position as a biosynthetic intermediate is well-established, the specific biological activities of this compound itself are not extensively studied. Most research focuses on the final products of the pathway, such as 4,4'-diaponeurosporene or staphyloxanthin. mdpi.com Further investigation is needed to determine if this compound possesses unique properties or functions beyond being a metabolic precursor. Additionally, while it has been identified in a few bacterial species, its full distribution in nature is likely not completely understood. carotenoiddb.jp Exploring a wider range of microorganisms could reveal new sources and potentially new biological roles for this C30 carotenoid.

Data Tables

Table 1: Key Enzymes in C30 and C40 Carotenoid Biosynthesis

| Enzyme | Pathway | Organism Example | Substrate(s) | Product(s) |

| CrtM (4,4'-diapophytoene synthase) | C30 | Staphylococcus aureus | Farnesyl diphosphate (FPP) | 4,4'-Diapophytoene |

| CrtB (Phytoene synthase) | C40 | Erwinia uredovora | Geranylgeranyl diphosphate (GGPP) | Phytoene (B131915) |

| CrtN (4,4'-diapophytoene desaturase) | C30 | Staphylococcus aureus | 4,4'-Diapophytoene, 4,4'-Diapophytofluene, this compound | 4,4'-Diaponeurosporene |

| CrtI (Phytoene desaturase) | C40 | Erwinia uredovora | Phytoene | Lycopene |

Table 2: Biosynthetic Pathway of 4,4'-Diaponeurosporene in Staphylococcus aureus

| Step | Precursor | Enzyme | Product |

| 1 | 4,4'-Diapophytoene | 4,4'-Diapophytoene desaturase (CrtN) | 4,4'-Diapophytofluene |

| 2 | 4,4'-Diapophytofluene | 4,4'-Diapophytoene desaturase (CrtN) | This compound |

| 3 | This compound | 4,4'-Diapophytoene desaturase (CrtN) | 4,4'-Diaponeurosporene |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H44 |

|---|---|

Molecular Weight |

404.7 g/mol |

IUPAC Name |

(6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,8,10,12,14,16,18,22-nonaene |

InChI |

InChI=1S/C30H44/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-10,13-18,21-24H,11-12,19-20H2,1-8H3/b10-9+,21-13+,22-14+,27-17+,28-18+,29-23+,30-24+ |

InChI Key |

JJMKRPXUHIPSAW-ZOKJSSERSA-N |

SMILES |

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |

Origin of Product |

United States |

Biosynthesis of 4,4 Diapo Zeta Carotene

Elucidation of the C30 Carotenoid Biosynthetic Pathway

The C30 carotenoid biosynthetic pathway begins with the head-to-head condensation of two C15 precursor molecules. nih.gov This initial step sets it apart from the C40 pathway, which utilizes two C20 precursors. nih.gov The entire pathway to the yellow-orange pigments characteristic of some bacteria involves a series of enzymatic steps, starting from farnesyl diphosphate (B83284) and proceeding through several key intermediates. researchgate.netasm.org

The fundamental building block for C30 carotenoids is farnesyl diphosphate (FPP), a C15 isoprenoid. asm.orgwikipedia.org FPP itself is synthesized from smaller C5 units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). asm.orgnih.gov The enzyme FPP synthase (encoded by the ispA gene) catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to form FPP. asm.orguniprot.org This C15 compound serves as a critical branch point in metabolism, leading not only to carotenoids but also to sterols, sesquiterpenes, and other essential molecules. uniprot.orgresearchgate.net

The kinetic properties of FPP synthase have been studied, revealing its efficiency in producing the necessary precursor for the C30 carotenoid pathway.

| Substrate Combination | Enzyme Source | Km (μM) | kcat (s-1) |

| IPP and DMAPP (for GPP) | E. coli | IPP: 38, DMAPP: 11 | 0.21 |

| IPP and GPP (for FPP) | E. coli | IPP: 30, GPP: 1.6 | 0.40 |

Table 1: Kinetic parameters for FPP synthase from E. coli. Data sourced from in vitro studies, providing insight into the enzyme's substrate affinity and turnover rate for the synthesis of Geranyl pyrophosphate (GPP) and Farnesyl pyrophosphate (FPP). asm.org

The first committed step in the C30 carotenoid pathway is the condensation of two farnesyl diphosphate molecules. nih.govresearchgate.net This reaction is catalyzed by the enzyme 4,4'-diapophytoene synthase, the product of the crtM gene. hmdb.cadrugbank.comuniprot.org The enzyme joins the two FPP molecules in a head-to-head fashion to produce the colorless C30 compound, 4,4'-diapophytoene (also known as dehydrosqualene). asm.orghmdb.ca

This reaction is pivotal as it directs the metabolic flux specifically toward the synthesis of C30 carotenoids. nih.gov From this point, 4,4'-diapophytoene serves as the primary substrate for a series of desaturation reactions that ultimately introduce the conjugated double bond system responsible for the pigment's color. nih.gov The pathway proceeds sequentially from 4,4'-diapophytoene to 4,4'-diapophytofluene (B1255304), then to 4,4'-diapo-zeta-carotene, and onward to 4,4'-diaponeurosporene (B1234425). nih.gov

Enzymatic Transformations Leading to this compound

The conversion of the colorless 4,4'-diapophytoene into the colored carotenoids involves the introduction of a series of conjugated double bonds. This critical transformation is carried out by a single, multi-functional enzyme.

The enzyme responsible for the desaturation steps in the C30 pathway is 4,4'-diapophytoene desaturase, encoded by the crtN gene. asm.orgnih.govwikipedia.org In organisms like Staphylococcus aureus, CrtN is a single polypeptide that catalyzes three successive dehydrogenation reactions. nih.govuniprot.org The enzyme has been successfully overexpressed in Escherichia coli, purified, and characterized. nih.govnih.gov It is a hydrophobic protein with a calculated molecular mass of approximately 51-52 kDa. asm.orgnih.gov The characterization of CrtN confirmed its role in converting 4,4'-diapophytoene into more unsaturated products, including this compound. uniprot.org

The catalytic activity of 4,4'-diapophytoene desaturase (CrtN) involves a sequential three-step desaturation process. nih.govuniprot.org The enzyme introduces double bonds into the hydrocarbon backbone of the carotenoid precursors. The established reaction sequence is as follows:

First Desaturation: 4,4'-Diapophytoene is converted to 4,4'-diapophytofluene.

Second Desaturation: 4,4'-Diapophytofluene is converted to this compound.

Third Desaturation: this compound is converted to 4,4'-diaponeurosporene. nih.govnih.gov

CrtN exhibits broad substrate specificity, acting on each of these intermediates to catalyze the subsequent dehydrogenation step. nih.gov This is a key feature, as a single enzyme drives the pathway forward through multiple stages. It is proposed that the enzyme forms a complex in the cell membrane that binds the carotenoid substrate until all three desaturation steps are complete, which would explain why only small amounts of the intermediates, like this compound, typically accumulate in vivo. nih.gov

The catalytic function of 4,4'-diapophytoene desaturase is dependent on a specific cofactor. Studies have demonstrated that the entire three-step desaturation sequence requires flavin adenine (B156593) dinucleotide (FAD). nih.gov Analysis of the CrtN protein sequence from Staphylococcus aureus revealed a classical FAD-binding domain at its N-terminus, supporting this biochemical finding. asm.org

Enzyme kinetic studies have been performed to determine the Michaelis-Menten constants (Km) for the various substrates of CrtN. wikipedia.org The Km value reflects the substrate concentration at which the enzyme achieves half of its maximum reaction velocity, providing an indication of the enzyme's affinity for its substrate. libretexts.org

| Substrate | Enzyme Source | Km (μM) |

| 4,4'-Diapophytoene | Staphylococcus aureus | 49 |

| 4,4'-Diapophytofluene | Staphylococcus aureus | 10 |

| This compound | Staphylococcus aureus | 245 |

Table 2: Michaelis-Menten constants (Km) for 4,4'-diapophytoene desaturase (CrtN) with its sequential substrates. The data shows a high affinity for the intermediate 4,4'-diapophytofluene and a significantly lower affinity for this compound, the final substrate in this three-step sequence. nih.gov

The kinetic data reveals that the conversion of 4,4'-diapophytofluene is particularly efficient due to the low Km value. nih.gov In contrast, the much higher Km for this compound suggests that this final desaturation step is less efficient, which could potentially lead to its accumulation under certain in vitro conditions. nih.gov

Functional Divergence of Desaturases in C30 Carotenogenesis

The desaturation of the C30 backbone is a critical stage in determining the final carotenoid product. The enzymes responsible for this, the desaturases, exhibit significant functional divergence.

The primary desaturase in C30 carotenogenesis is 4,4'-diapophytoene desaturase (CrtN), which is functionally distinct from the C40 carotenoid desaturase, phytoene (B131915) desaturase (CrtI). While both enzymes introduce double bonds, they act on different length precursors (C30 vs. C40). Interestingly, studies have shown a degree of substrate promiscuity, where CrtN can exhibit some activity on C40 substrates and vice versa, suggesting a common evolutionary origin. asm.org It has been proposed that these desaturases recognize a specific portion of the substrate molecule that is common to both C30 and C40 backbones. asm.org

Furthermore, within the C30 pathway, there is evidence of functional divergence among CrtN-like enzymes. For instance, in some Bacillus species, three distinct and closely related crtN genes have been identified: crtNa, crtNb, and crtNc. nih.govmicrobiologyresearch.org Functional analysis revealed that while crtNa encodes a typical 4,4'-diapophytoene desaturase, crtNb and crtNc have evolved different functions, acting as a 4,4'-diapolycopene ketolase and a 4,4'-diapolycopene aldehyde oxidase, respectively. nih.govmicrobiologyresearch.org This highlights how gene duplication and subsequent divergence have led to the evolution of new enzymatic functions within the C30 carotenoid pathway.

Genetic Basis and Regulatory Mechanisms

The biosynthesis of this compound and other C30 carotenoids is tightly controlled at the genetic level. The genes encoding the biosynthetic enzymes are often clustered together in operons, allowing for coordinated regulation.

Identification and Cloning of Genes (e.g., crtN, crtM operon)

The genes responsible for C30 carotenoid biosynthesis have been identified and cloned from several bacteria, most notably Staphylococcus aureus. In S. aureus, the carotenoid biosynthesis genes are organized in the crtOPQMN operon. nih.govresearchgate.net The crtM gene encodes the 4,4'-diapophytoene synthase, the first committed step in the pathway, while the crtN gene encodes the 4,4'-diapophytoene desaturase, which catalyzes the formation of this compound and subsequently 4,4'-diaponeurosporene. nih.govresearchgate.net

The functions of these genes have been confirmed through heterologous expression in non-carotenogenic bacteria like Escherichia coli. Expressing crtM and crtN from S. aureus in E. coli results in the production of 4,4'-diaponeurosporene, confirming their roles in the pathway. nih.gov

The table below summarizes the key genes and their functions in the biosynthesis of this compound and related C30 carotenoids in Staphylococcus aureus.

| Gene | Encoded Enzyme | Function in C30 Carotenoid Biosynthesis |

| crtM | 4,4'-Diapophytoene synthase | Catalyzes the condensation of two farnesyl pyrophosphate (FPP) molecules to form 4,4'-diapophytoene. |

| crtN | 4,4'-Diapophytoene desaturase | Catalyzes the sequential desaturation of 4,4'-diapophytoene to produce 4,4'-diapophytofluene, this compound, and 4,4'-diaponeurosporene. |

| crtP | 4,4'-Diaponeurosporene oxidase | Oxidizes 4,4'-diaponeurosporene to 4,4'-diaponeurosporenic acid. nih.govresearchgate.net |

| crtQ | Glycosyltransferase | Esterifies glucose to 4,4'-diaponeurosporenic acid. nih.gov |

| crtO | Acyltransferase | Esterifies a fatty acid to the glucose moiety of glycosyl 4,4'-diaponeurosporenoate (B1263156) to form staphyloxanthin. nih.gov |

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The expression of the C30 carotenoid biosynthetic genes is under the control of a complex regulatory network. In Staphylococcus aureus, the crtOPQMN operon is primarily regulated by the alternative sigma factor B (σB), a key regulator of the general stress response. nih.govmbl.or.kr A σB-dependent promoter is located upstream of the operon, and the absence of σB leads to a lack of pigmentation. mbl.or.krnih.gov

Several other transcriptional regulators have been shown to influence the expression of the crt operon in S. aureus. The AirSR two-component system acts as a positive regulator of crtOPQMN expression, contributing to resistance against reactive oxygen species. nih.gov The msaABCR operon also positively regulates the crt genes, and its deletion results in reduced expression of crtM and crtN and decreased staphyloxanthin production. asm.org Furthermore, a novel LysR-type global regulator, RpvA, has been found to upregulate the expression of crtM and crtN. biorxiv.org

While transcriptional control is a major point of regulation, post-transcriptional mechanisms also play a role in modulating carotenoid biosynthesis, although this is less understood for C30 carotenoids in bacteria compared to C40 carotenoids in plants. biorxiv.orgresearchgate.net These mechanisms can involve the stability of mRNA transcripts and the efficiency of their translation, adding another layer of control to the production of these pigments.

Comparative Genomics of C30 Carotenoid Biosynthetic Gene Clusters

Genomic analyses have revealed that the gene clusters for C30 carotenoid biosynthesis are present in a variety of bacterial phyla, including Firmicutes, Actinobacteria, and Proteobacteria. The organization of these gene clusters can vary between different species. nih.govnih.gov

For instance, in Bacillus indicus and Bacillus firmus, the genes for C30 carotenoid synthesis are found in clusters that are organized differently from the crtOPQMN operon in Staphylococcus aureus. nih.govmicrobiologyresearch.org In some bacteria, the genes responsible for the later steps of C30 carotenoid modification are not located within the main crt cluster. nih.gov

Phylogenetic studies suggest that the C30 carotenoid pathway is ancestral to the C40 pathway and that the genes for C30 carotenoid biosynthesis have been subject to horizontal gene transfer between different bacterial lineages. pnas.orgbiorxiv.org This is supported by the scattered distribution of these genes across different bacterial groups and the variations in gene cluster organization. researchgate.net The presence of crtMN genes in various species of Lactobacillaceae, for example, appears to be a result of both convergent gain and horizontal gene transfer. researchgate.net

Microbial Occurrence and Natural Distribution

Distribution in Bacterial Genera

The distribution of 4,4'-diapo-zeta-carotene is confined to certain prokaryotic organisms, where it plays a role in the synthesis of more complex C30 carotenoids.

Presence in Staphylococcus Species (e.g., S. aureus, S. haemolyticus)

Staphylococcus aureus is a notable producer of C30 carotenoids, including the well-known golden pigment staphyloxanthin. nih.gov Within the biosynthetic pathway of staphyloxanthin in S. aureus, this compound serves as a key intermediate. nih.gov The synthesis begins with the C30 compound 4,4'-diapophytoene, which is sequentially desaturated to form 4,4'-diapophytofluene (B1255304), followed by this compound, and then 4,4'-diaponeurosporene (B1234425). nih.gov The enzyme responsible for the conversion of 4,4'-diapophytoene through to 4,4'-diaponeurosporene is a 4,4'-diapophytoene desaturase, encoded by the crtN gene. uniprot.org This enzyme catalyzes three successive dehydrogenation reactions. uniprot.org The presence of this compound and other C30 carotenoid precursors has been confirmed through the analysis of S. aureus mutants with alterations in their pigment composition. nih.gov Specifically, four hydrocarbon carotenes, including 4,4'-diapo-ζ-carotene, have been identified in S. aureus. biorxiv.org

The production of these carotenoids, including the intermediate this compound, is associated with the bacterium's ability to tolerate oxidative stress and resist host defense mechanisms. asm.orgnih.gov The genes responsible for this pathway, often found in the crt operon, are present in a high percentage of clinical S. aureus isolates. asm.org

Similarly, Staphylococcus haemolyticus has been identified as a producer of 4,4'-diaponeurosporene, with this compound acting as an intermediate in its formation. liberumbio.comuniprot.org

Occurrence in Lactic Acid Bacteria (e.g., Lactiplantibacillus plantarum, Enterococcus faecium)

Certain species of lactic acid bacteria (LAB) are also known to synthesize C30 carotenoids. nih.gov Lactiplantibacillus plantarum (formerly Lactobacillus plantarum) is a prominent example of a LAB that produces 4,4'-diaponeurosporene, with this compound as a precursor. nih.govresearchgate.netjmb.or.kr The biosynthetic pathway in L. plantarum involves the genes crtM and crtN, which are responsible for the conversion of farnesyl pyrophosphate into 4,4'-diaponeurosporene through intermediates like this compound. nih.govjmb.or.kr The presence of the crtNM operon has been detected in most L. plantarum species. nih.gov

Enterococcus faecium (formerly Streptococcus faecium) is another lactic acid bacterium in which this compound has been reported. researchgate.netnih.govcarotenoiddb.jp Research on the carotenes of E. faecium revealed the presence of several C30 diapocarotenoids, including 4,4'-diapo-ζ-carotene. iupac.org

The production of these carotenoids in LAB is of interest due to their potential antioxidant properties and the probiotic nature of the bacteria. nih.govnih.gov

Identification in Other Prokaryotic Organisms (e.g., Heliobacteria sp., Methylomonas)

The C30 carotenoid pathway, which includes this compound, has also been identified in other prokaryotic groups. Heliobacteria, a group of anoxygenic photosynthetic bacteria, are known to produce 4,4'-diaponeurosporene as their major carotenoid. carotenoiddb.jpresearchgate.netthegoodscentscompany.com Spectroscopic analysis of several Heliobacterium species has revealed the presence of trace amounts of various C30 diapocarotenes, including 4,4'-diapo-ζ-carotene, alongside the dominant 4,4'-diaponeurosporene. researchgate.net

Some species of Methylomonas, a genus of methylotrophic bacteria, also synthesize C30 carotenoids. mdpi.comnih.gov While the major carotenoids in pigmented Methylomonas strains are 4,4'-diaplycopene-4,4'-dioic acid and certain C40 carotenoids, the genetic framework for C30 carotenoid biosynthesis is present. mdpi.com The biosynthesis of staphyloxanthin and its precursors, including 4-4'-diapo-zeta-carotene, has been noted in the context of C30 carotenoid production in bacteria like Staphylococcus aureus and has been referenced in studies of Methylomonas. mdpi.com

Ecological Niche and Environmental Factors Influencing its Production

The production of this compound, as an intermediate in the biosynthesis of other C30 carotenoids, is influenced by the ecological niche of the producing organism and various environmental factors.

In Staphylococcus aureus, carotenoid production is linked to its survival in the host environment. These pigments are located in the cell membrane and contribute to its integrity, providing protection against oxidative stress from the host's immune response. asm.orgnih.gov Environmental factors such as oxygen availability significantly impact carotenoid biosynthesis. For instance, oxygen-restricted conditions, such as those found in biofilms, can lead to a downregulation of carotenoid production in S. aureus. nih.gov

For lactic acid bacteria like Lactiplantibacillus plantarum, which are often found in fermented foods and on plant surfaces, carotenoid production can be influenced by culture conditions. nih.govuantwerpen.beresearchgate.net Studies have shown that temperature is a significant factor affecting carotenoid production in L. plantarum. nih.gov For example, one study found that a lower temperature of 20°C resulted in significantly higher carotenoid production compared to 30°C. nih.gov Other factors such as pH, salinity, and the composition of the growth medium (carbon and nitrogen sources) also play a role in modulating the yield of C30 carotenoids. jmb.or.krnih.govkoreascience.krnih.gov For instance, lactose (B1674315) and beef extract were identified as ideal carbon and nitrogen sources for optimal carotenoid production in one strain of L. plantarum. nih.govkoreascience.kr Furthermore, aeration has been shown to be necessary for enhancing carotenoid production in fermentor-scale cultivation. nih.govkoreascience.kr Oxidative stress, induced by compounds like hydrogen peroxide, has also been shown to enhance carotenoid production in L. plantarum. koreascience.kr

Strain-Specific Variations in this compound Accumulation

The accumulation of this compound and other C30 carotenoids can vary significantly between different strains of the same bacterial species.

In Staphylococcus aureus, while over 90% of clinical isolates are pigmented, the specific amount and composition of the carotenoids produced can differ. asm.org Studies on S. aureus mutants have demonstrated how genetic variations can lead to the accumulation of specific intermediates in the staphyloxanthin pathway. nih.gov For example, a blockage in the biosynthetic pathway can result in the build-up of precursors like this compound. nih.gov

Among lactic acid bacteria, strain-specific differences in carotenoid production are also evident. A screening of 156 LAB strains isolated from traditional African fermented foods found that while most of the carotenoid-producing strains belonged to Lactobacillus fermentum and L. plantarum, only a few Pediococcus acidilactici strains were also producers. nih.gov Even within L. plantarum, different strains exhibit varying levels of carotenoid production. For example, a study that isolated five carotenoid-producing microbes identified Lactiplantibacillus plantarum subsp. plantarum KCCP11226 as the strain with the highest production. koreascience.kr Another study focusing on this specific strain demonstrated that its carotenoid production could be significantly enhanced by optimizing culture conditions, highlighting the interplay between genetic predisposition and environmental factors in determining the final yield. jmb.or.krnih.govkoreascience.krnih.gov

The tables below summarize the occurrence of this compound in various microorganisms and the influence of environmental factors on its production.

Table 1: Microbial Occurrence of this compound

| Bacterial Genus | Species | Role of this compound | References |

|---|---|---|---|

| Staphylococcus | S. aureus | Intermediate in staphyloxanthin biosynthesis | nih.govuniprot.orgbiorxiv.org |

| S. haemolyticus | Intermediate in 4,4'-diaponeurosporene biosynthesis | liberumbio.comuniprot.org | |

| Lactiplantibacillus | L. plantarum | Intermediate in 4,4'-diaponeurosporene biosynthesis | nih.govresearchgate.netjmb.or.krnih.gov |

| Enterococcus | E. faecium | Identified as a C30 diapocarotenoid | researchgate.netnih.govcarotenoiddb.jpiupac.org |

| Heliobacterium | Heliobacterium sp. | Trace intermediate in C30 carotenoid biosynthesis | researchgate.netthegoodscentscompany.com |

Table 2: Influence of Environmental Factors on C30 Carotenoid Production (with this compound as an intermediate)

| Factor | Organism | Effect on Production | References |

|---|---|---|---|

| Oxygen | Staphylococcus aureus | Restricted oxygen downregulates production | nih.gov |

| Temperature | Lactiplantibacillus plantarum | Lower temperatures (e.g., 20°C) can enhance production | nih.gov |

| pH | Lactiplantibacillus plantarum | Optimal pH (e.g., 6.9-7.0) enhances production | nih.govkoreascience.kr |

| Carbon Source | Lactiplantibacillus plantarum | Lactose found to be optimal in one study | nih.govkoreascience.kr |

| Nitrogen Source | Lactiplantibacillus plantarum | Beef extract found to be optimal in one study | nih.govkoreascience.kr |

| Aeration | Lactiplantibacillus plantarum | Controlled aeration enhances production in fermentors | nih.govkoreascience.kr |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4,4'-Diaponeurosporene |

| 4,4'-Diapophytoene |

| 4,4'-Diapophytofluene |

| 4,4'-Diaplycopene-4,4'-dioic acid |

| Staphyloxanthin |

| Farnesyl pyrophosphate |

| Hydrogen peroxide |

Metabolic Fates and Downstream Products of 4,4 Diapo Zeta Carotene

Conversion to More Desaturated C30 Carotenoids

The biosynthesis of C30 carotenoids from farnesyl diphosphate (B83284) proceeds via the key intermediate 4,4'-diapophytoene. This molecule undergoes a series of desaturation reactions catalyzed by the enzyme 4,4'-diapophytoene desaturase, encoded by the crtN gene. 4,4'-diapo-zeta-carotene appears as an intermediate in this sequential process. wikipedia.org

The conversion of all-trans-4,4'-diapo-zeta-carotene to all-trans-4,4'-diaponeurosporene is a key desaturation step in the C30 carotenoid pathway. wikipedia.org This reaction is catalyzed by the enzyme 4,4'-diapophytoene desaturase (CrtN), which introduces a double bond into the chromophore. nih.govresearchgate.netasm.org This step extends the conjugated double bond system, resulting in a visible color shift towards yellow. nih.gov This pathway is prominent in bacteria such as Staphylococcus aureus. wikipedia.orgnih.gov The enzyme CrtN from S. aureus has been shown to perform this specific conversion. wikipedia.org

Table 1: Enzymatic Conversion of this compound

| Substrate | Enzyme | Product | Organism Example |

|---|

Functionalization and Derivatization in Specific Organisms

Once the C30 carotene backbone, such as 4,4'-diaponeurosporene (B1234425) or 4,4'-diapolycopene, is synthesized, it can undergo various modifications. These functionalization reactions are organism-specific and lead to a diverse array of C30 carotenoids, including aldehydes and xanthophylls.

In some methylotrophic bacteria like Methylomonas, a novel carotenoid oxidase, CrtNb, is responsible for the oxidation of the terminal methyl groups of C30 carotenoids. nih.govnih.govasm.org This enzyme specifically acts on 4,4'-diaponeurosporene and 4,4'-diapolycopene, converting them into their corresponding aldehydes. nih.govnih.govresearchgate.net For instance, CrtNb catalyzes the oxidation of 4,4'-diapolycopene to 4,4'-diapolycopene aldehyde. nih.gov Interestingly, research has shown that CrtNb has no activity on this compound itself, indicating that desaturation to at least the level of 4,4'-diaponeurosporene is a prerequisite for this oxidative functionalization. nih.govnih.govasm.org Subsequent oxidation of the resulting aldehyde to a carboxylic acid can be carried out by an aldehyde dehydrogenase. nih.govnih.gov

Table 2: Substrate Specificity of Carotenoid Oxidase (CrtNb)

| Substrate | CrtNb Activity | Product |

|---|---|---|

| 4,4'-Diaponeurosporene | Active | 4,4'-Diaponeurosporene aldehyde |

| 4,4'-Diapolycopene | Active | 4,4'-Diapolycopene aldehyde |

| beta-carotene | No Activity | N/A |

In Staphylococcus aureus, the yellow C30 carotenoid 4,4'-diaponeurosporene is the precursor to the signature golden pigment, staphyloxanthin. nih.gov This complex biosynthetic pathway involves several enzymatic steps that add functional groups to the carotene backbone:

Oxidation: The enzyme CrtP, likely a mixed-function oxidase, oxidizes a terminal methyl group of 4,4'-diaponeurosporene to form 4,4'-diaponeurosporenic acid. nih.gov

Glycosylation: A glycosyltransferase, CrtQ, attaches a glucose molecule to the carboxyl group of 4,4'-diaponeurosporenic acid, yielding glycosyl 4,4'-diaponeurosporenoate (B1263156). nih.gov

Esterification: In the final step, the acyltransferase CrtO esterifies the C-6" position of the glucose moiety with a fatty acid (12-methyltetradecanoic acid) to produce the final staphyloxanthin molecule. nih.gov

This entire pathway, from 4,4'-diapophytoene to staphyloxanthin, is orchestrated by enzymes encoded by the crt operon (crtOPQMN). nih.gov

Isomerization Studies and Stereochemical Considerations (e.g., all-trans forms)

The stereochemistry of the polyene chain is a critical aspect of carotenoid structure and function. In the biosynthetic pathway catalyzed by 4,4'-diapophytoene desaturase (CrtN), the intermediates and products are typically found in their most stable, linear all-trans configuration. wikipedia.org The substrate for the desaturase that produces this compound is all-trans-4,4'-diapophytofluene, and the resulting product is all-trans-4,4'-diapo-zeta-carotene. wikipedia.org This stereochemical configuration is maintained in the subsequent conversion to all-trans-4,4'-diaponeurosporene. wikipedia.org The presence of the all-trans isomer is significant as it determines the specific absorption spectrum and biological properties of the molecule. While cis-isomers of carotenoids exist and can be formed, particularly through photoisomerization, the enzymatic pathways in bacteria predominantly synthesize the all-trans form. biorxiv.org

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation (if applicable) |

|---|---|

| This compound | |

| 4,4'-Diaponeurosporene | |

| 4,4'-Diapolycopene | |

| Staphyloxanthin | |

| Farnesyl diphosphate | FPP |

| 4,4'-Diapophytoene | Dehydrosqualene |

| 4,4'-Diapophytofluene (B1255304) | |

| 4,4'-Diapolycopene aldehyde | |

| 4,4'-Diaponeurosporenic acid | |

| Glycosyl 4,4'-diaponeurosporenoate | |

| 12-methyltetradecanoic acid | |

| beta-carotene | |

| Neurosporene |

Research Methodologies for Analysis and Characterization of 4,4 Diapo Zeta Carotene

Advanced Extraction and Sample Preparation Techniques

The initial and most critical stage in the analysis of 4,4'-diapo-zeta-carotene involves its efficient extraction from the source material, followed by sample preparation to remove interfering substances.

Optimization Strategies for Microbial Biomass

Microbial biosynthesis is a promising avenue for the production of C30 carotenoids like this compound. nih.gov Optimizing the culture conditions of the producing microorganism is a key strategy to enhance the yield of the target compound, thereby facilitating its subsequent extraction and analysis.

Research on the closely related C30 carotenoid, 4,4'-diaponeurosporene (B1234425), produced by Lactiplantibacillus plantarum, provides a model for optimization. nih.govnih.govjmb.or.kr Strategies involve a systematic, one-factor-at-a-time (OFAT) approach to screen for optimal carbon and nitrogen sources, followed by the evaluation of abiotic stresses like temperature, pH, and salinity. nih.govnih.govjmb.or.krjmb.or.kr For instance, studies have shown that lactose (B1674315) and beef extract can be ideal carbon and nitrogen sources for enhancing C30 carotenoid production. nih.govnih.govjmb.or.kr

Further refinement of these conditions can be achieved using statistical methods like the Box-Behnken design under response surface methodology (RSM). nih.govnih.govjmb.or.kr This approach allows for the investigation of the interactions between different factors to determine the optimal settings for maximal carotenoid production. In one study, optimizing the levels of lactose, beef extract, and initial pH led to a 3.3-fold increase in 4,4'-diaponeurosporene production in flask cultures. nih.govnih.govjmb.or.kr Scale-up to a laboratory fermentor with controlled aeration can further enhance the yield. nih.govnih.govjmb.or.kr These optimization principles are directly applicable to maximizing the biomass and, consequently, the concentration of this compound from microbial sources.

Table 1: Optimization of Culture Conditions for C30 Carotenoid Production in Lactiplantibacillus plantarum

| Parameter | Initial Condition (Commercial MRS Medium) | Optimized Condition | Fold Increase in Production |

|---|---|---|---|

| Carbon Source | Glucose | 15% (w/v) Lactose | \multirow{3}{*}{3.3-fold nih.govnih.govjmb.or.kr} |

| Nitrogen Source | Peptone/Yeast Extract | 8.3% (w/v) Beef Extract | |

| Initial pH | 6.5 | 6.9 | |

| Temperature | 30°C | 25°C | |

| Salinity | Present | Absent | |

| Fermentor Scale-up | - | 0.3 vvm aeration | 3.8-fold (compared to initial) nih.gov |

Data derived from studies on 4,4'-diaponeurosporene production. nih.govnih.govjmb.or.kr

Solvent Systems and Pre-analytical Considerations

The extraction of this compound, a non-polar C30 carotene, from microbial biomass necessitates careful selection of solvent systems and appropriate pre-analytical treatments. tandfonline.com The choice of solvent is dictated by the polarity of the target carotenoid. tandfonline.comnih.gov For non-polar carotenes like this compound, non-polar solvents are generally favored. tandfonline.com

A common procedure for extracting C30 carotenoids from bacterial cells involves initial harvesting of the cells from the culture broth by centrifugation. nih.govjmb.or.krjmb.or.kr The cell pellet is then subjected to solvent extraction. A frequently used method involves an initial extraction with a polar solvent like methanol (B129727) to disrupt the cells and extract pigments, followed by the addition of a non-polar solvent such as hexane (B92381) to partition the carotenoids into the non-polar layer. nih.govjmb.or.krjmb.or.kr For instance, a modified method involves collecting cells, washing them with a phosphate (B84403) buffer, and then extracting the pigments with methanol. jmb.or.kr Subsequently, distilled water and hexane are added, and the mixture is agitated to transfer the C30 carotenoid into the hexane phase. nih.govjmb.or.krjmb.or.kr

Pre-analytical considerations are crucial for efficient extraction. Cell disruption is a critical step, as the bacterial cell wall can be a significant barrier. tandfonline.com Techniques such as sonication (ultrasound-assisted extraction) or grinding can be employed to enhance the release of intracellular carotenoids. tandfonline.commdpi.com Saponification, a process involving treatment with a base like potassium hydroxide (B78521) (KOH), is another important pre-analytical step, particularly when dealing with complex matrices. nih.govacs.orgresearchgate.net This process removes interfering lipids and chlorophylls, which is especially important for extracts from photosynthetic organisms, and hydrolyzes carotenoid esters to their free form, simplifying the chromatographic profile. nih.govacs.orgresearchgate.net

Chromatographic Separation Methods for Complex Mixtures

Chromatography is the cornerstone for the separation and quantification of this compound from complex mixtures. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the methods of choice due to their high resolution and sensitivity. mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful technique for the analysis of carotenoids, allowing for the separation of structurally similar compounds. researchgate.net Both normal-phase and reversed-phase HPLC have been successfully applied to carotenoid analysis. acs.orgresearchgate.net

Reversed-Phase (RP) HPLC is the most widely used method for carotenoid analysis. acs.orgfrontiersin.org It employs a non-polar stationary phase (typically C18 or C30) and a polar mobile phase. acs.orgresearchgate.net The separation is based on the hydrophobic interactions between the carotenoids and the stationary phase. preprints.org More polar compounds elute earlier, while non-polar compounds like carotenes are retained longer. preprints.org C30 columns are particularly well-suited for separating the geometric isomers of carotenoids. acs.org A variety of solvent systems are used in RP-HPLC for carotenoid separation, often consisting of mixtures of acetonitrile, methanol, water, and ethers like methyl-tert-butyl ether (MTBE). frontiersin.orgnih.gov

Normal-Phase (NP) HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane and ethyl acetate). nih.govacs.orgnih.gov This technique can be particularly effective for separating certain carotenoid isomers, such as lutein (B1675518) and zeaxanthin, where RP-HPLC may be less efficient. nih.govacs.org However, NP-HPLC may not be ideal for separating non-polar carotenes. preprints.org

Table 2: Comparison of Reversed-Phase and Normal-Phase HPLC for Carotenoid Analysis

| Feature | Reversed-Phase (RP) HPLC | Normal-Phase (NP) HPLC |

|---|---|---|

| Stationary Phase | Non-polar (e.g., C18, C30) acs.orgresearchgate.net | Polar (e.g., silica) nih.govacs.orgnih.gov |

| Mobile Phase | Polar (e.g., acetonitrile, methanol, water) nih.gov | Non-polar (e.g., hexane, ethyl acetate) nih.gov |

| Separation Principle | Hydrophobic interactions preprints.org | Adsorption/desorption |

| Elution Order | Polar compounds elute first | Non-polar compounds elute first |

| Primary Application | General carotenoid profiling, separation of non-polar carotenes acs.orgresearchgate.net | Separation of specific isomers (e.g., lutein/zeaxanthin) nih.govacs.org |

| Advantages | Widely applicable, good for non-polar compounds, reproducible acs.org | Excellent for separating some isomers nih.govacs.org |

| Disadvantages | May be less effective for some isomeric xanthophylls acs.org | Less suitable for non-polar carotenes, solvent compatibility issues preprints.org |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for carotenoid analysis. nih.govresearchgate.net By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at much higher pressures, resulting in several key advantages. researchgate.netkaust.edu.sa These include significantly shorter analysis times, improved chromatographic resolution, narrower peaks, and increased sensitivity. nih.govresearchgate.netkaust.edu.sa

For industrial and research applications requiring high-throughput analysis of numerous samples, the speed of UHPLC is a major benefit. nih.gov For example, a UHPLC-UV method was developed that could resolve 11 major carotenoids in just 13.5 minutes, a substantial reduction from the up to 60 minutes required by some traditional HPLC methods. nih.gov The enhanced resolution of UHPLC is also critical for separating complex mixtures of carotenoids and their isomers. researchgate.net When coupled with mass spectrometry (UHPLC-MS), it becomes a powerful tool for both the quantification and structural elucidation of carotenoids like this compound from intricate biological matrices. kaust.edu.sanih.gov

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile compounds. While larger, intact carotenoids (C40) are generally non-volatile and thus unsuitable for direct GC analysis, C30 apocarotenoids like this compound and their degradation products are more amenable to this method. creative-proteomics.compnas.org GC separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. For apocarotenoids, GC is almost invariably coupled with mass spectrometry (GC-MS), which serves as a powerful detector for identifying the separated compounds based on their unique mass fragmentation patterns. nih.govspkx.net.cn This combination allows for the identification of volatile carotenoid-derived compounds, providing insights into carotenoid metabolism and degradation pathways. ebi.ac.uk

Thin-Layer Chromatography (TLC) in Initial Separation

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the initial separation and qualitative analysis of carotenoids. cirad.fr It is particularly useful for screening extracts and purifying fractions for subsequent analysis by more sophisticated techniques like HPLC or mass spectrometry. lipidbank.jp In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. A solvent system (the mobile phase) then moves up the plate via capillary action, separating the sample's components based on their differential affinities for the stationary and mobile phases. researchgate.netnih.gov Carotenoids, being colored compounds, are easily visualized on the TLC plate, allowing for a preliminary identification based on their Rf (retention factor) values and color. nih.gov

A study on the biosynthesis of C30 carotenoids utilized TLC on silica gel plates to separate and recover pigment fractions for further spectral analysis. asm.org

Table 1: Representative TLC Systems for Carotenoid Separation

| Stationary Phase | Mobile Phase Composition | Application |

| Silica Gel 60 | n-hexane/isopropanol/methanol (100:2:0.2) | General carotenoid separation in tomato fruits lipidbank.jp |

| Silica Gel 60 | Chloroform followed by n-hexane | Separation of C30 carotene extracts asm.org |

| Silica Gel F254 | Acetone-water (9:1) | Separation of β-carotene from carrot extract nih.gov |

Supercritical Fluid Chromatography (SFC) for Carotenoids

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to traditional liquid chromatography for carotenoid analysis. mdpi.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. nih.gov Supercritical CO2 offers low viscosity and high diffusivity, enabling faster and more efficient separations than HPLC, with the added benefit of significantly reducing the use of organic solvents. creative-proteomics.com SFC is particularly well-suited for the analysis of non-polar compounds like carotenoids. exlibrisgroup.com Non-polar stationary phases, such as C18 or C30, are often employed for the separation of these hydrophobic molecules. nih.gov When coupled with detectors like mass spectrometers (SFC-MS), the technique provides both high-resolution separation and sensitive detection for comprehensive carotenoid profiling. creative-proteomics.com

Spectroscopic and Spectrometric Characterization

Following separation, various spectroscopic techniques are employed to confirm the identity and structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for carotenoid identification. The defining feature of carotenoids is their long polyene chain of conjugated double bonds, which is responsible for their characteristic light absorption in the visible range (400-500 nm) and their vibrant colors. cirad.fr The UV-Vis spectrum of a carotenoid typically shows a three-peaked absorption profile. The wavelength of maximum absorption (λmax) and the shape of the spectrum provide crucial information about the length of the chromophore and the presence of certain functional groups.

For C30 carotenes, the specific λmax values are key identifiers. Research has established the absorption spectra for several C30 carotenoid intermediates, including this compound.

Table 2: UV-Vis Absorption Maxima of C30 Carotenes in Light Petroleum

| Compound | Absorption Maxima (λmax, nm) |

| 4,4'-Diapophytoene | 275, 286, 297 |

| 4,4'-Diapophytofluene (B1255304) | 331, 347, 366 |

| This compound | 378, 400, 425 |

| 4,4'-Diaponeurosporene | 414, 439, 467 |

| 4,4'-Diapolycopene | 439, 466, 496 |

| Data sourced from Wieland et al. (1994) as cited in Pelz et al. (2005). asm.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides definitive structural information by measuring the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elucidating the structure of carotenoids through fragmentation analysis. tandfonline.com

As mentioned, GC-MS is highly effective for identifying volatile apocarotenoids. The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries. nih.govnih.gov

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is the preeminent technique for the analysis of non-volatile carotenoids like this compound. japsonline.com This method couples the powerful separation capabilities of HPLC, often using carotenoid-specific columns like the C30 stationary phase, with the high accuracy and resolution of a modern mass spectrometer. nih.govmdpi.com HR-LCMS provides a precise mass measurement of the parent ion, allowing for the determination of the elemental formula with high confidence. researchgate.net The molecular formula for this compound is C30H44, corresponding to a molecular weight of approximately 404.34 g/mol . nih.gov

Tandem mass spectrometry (MS/MS), often performed with techniques like Atmospheric Pressure Chemical Ionization (APCI), further fragments the parent ion to reveal structural details. nih.govresearchgate.net While specific fragmentation data for this compound is not widely published, the patterns can be inferred from similar acyclic carotenoids. Common fragmentation events include the loss of toluene (B28343) (92 Da) or xylene (106 Da) from the polyene chain, which are characteristic of many carotenoids. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural analysis of carotenoids, including this compound. tandfonline.com This technique provides detailed information about the molecule's structure through controlled fragmentation. In the MS/MS process, the protonated molecule [M+H]+ of the carotenoid is selected and then subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. nih.gov

The fragmentation patterns observed in the MS/MS spectrum are indicative of the compound's specific structural features. For polyene chains, a characteristic series of product ions is often observed. nih.gov While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles of carotenoid fragmentation can be applied. For instance, the fragmentation of carotenoids can be influenced by the ionization source used, with Atmospheric Pressure Chemical Ionization (APCI) being particularly suitable for non-polar compounds like carotenes. tandfonline.com The resulting fragment ions can help to confirm the identity of the compound when compared against spectral libraries or data from known standards. tandfonline.com

Table 1: General Carotenoid Fragmentation Data in MS/MS

| Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Structural Implication |

|---|---|---|

| [M+H]+ | [M+H-H₂O]+ | Loss of a water molecule, indicative of hydroxyl groups. |

| [M+H]+ | [M+H-92]+ | Loss of toluene from the polyene chain. |

| [M+H]+ | [M+H-106]+ | Loss of xylene from the polyene chain. |

This table represents common fragmentation patterns observed in carotenoids and may not be specific to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural determination of organic molecules like this compound. researchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR spectroscopy reveals the chemical environment of the hydrogen atoms (protons), including their connectivity and spatial arrangement. yale.edu For a polyene like this compound, the olefinic region of the ¹H NMR spectrum is particularly informative, showing signals corresponding to the protons on the carbon-carbon double bonds. The coupling constants (J-values) between these protons help to determine the stereochemistry (E/Z configuration) of the double bonds. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. lipidbank.jp Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, ultimately allowing for the complete and unambiguous assignment of the structure. yale.edu

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Carotenoid Structures

| Nucleus | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | 5.0 - 7.0 | Olefinic protons (-CH=CH-) |

| ¹H | 1.6 - 2.2 | Methyl protons on polyene chain |

| ¹³C | 120 - 140 | Olefinic carbons (-CH=CH-) |

| ¹³C | 12 - 30 | Methyl carbons |

This table provides general chemical shift ranges for functional groups found in carotenoids and is for illustrative purposes. Specific values for this compound would require experimental data.

Challenges and Future Directions in Analytical Research

The analysis of this compound is not without its difficulties. Its inherent chemical properties and the complexity of biological matrices necessitate continuous improvement in analytical methodologies.

Addressing Isomerization and Degradation during Analysis

A significant challenge in the analysis of carotenoids, including this compound, is their susceptibility to isomerization and degradation. service.gov.ukresearchgate.net The long chain of conjugated double bonds makes the molecule prone to trans-to-cis isomerization when exposed to light, heat, or acids. service.gov.uk This can alter the compound's physical and biological properties.

Oxidative degradation is another major concern, leading to the breakdown of the carotenoid structure and the formation of various smaller compounds, such as apocarotenals. service.gov.ukucr.ac.cr To minimize these effects, sample handling and analysis must be performed under controlled conditions. This includes using light-protected containers, an inert atmosphere (e.g., nitrogen or argon), and low temperatures during extraction and storage. nih.gov

Development of Certified Reference Materials and Standardization

The accuracy and reliability of quantitative analysis heavily depend on the availability of high-purity certified reference materials (CRMs). lgcstandards.com For many carotenoids, including potentially this compound, the lack of commercially available and certified standards poses a significant challenge for accurate quantification in various matrices. researchgate.net

Standardization of analytical methods is also crucial for ensuring that results from different laboratories are comparable. mdpi.com While official methods exist for some common carotenoids like β-carotene, there is a need for the development and validation of standardized protocols for a broader range of these compounds. mdpi.com Organizations like the National Institute of Standards and Technology (NIST) have developed standard reference materials for some carotenoids in human serum, highlighting the importance of such resources for quality assurance in analytical measurements. nih.gov

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

Understanding the biological role of this compound can be greatly enhanced by integrating data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.com This systems biology approach can provide a more holistic view of the biosynthetic pathways and regulatory networks in which this carotenoid is involved. frontiersin.org

For instance, by correlating the abundance of this compound (metabolomics) with gene expression data (transcriptomics), it may be possible to identify the specific enzymes and regulatory genes responsible for its synthesis. nih.gov Techniques like Weighted Gene Correlation Network Analysis (WGCNA) can be used to cluster multi-omics data and identify key hub genes and molecular pathways associated with carotenoid metabolism. karger.com This integrative analysis offers a powerful strategy to unravel the complex biological functions of this compound. nih.gov

Biotechnological Approaches for Enhanced Production and Pathway Engineering

Optimization of Microbial Cultivation Conditions

The productivity of carotenoid-synthesizing microorganisms is profoundly influenced by their growth environment. jmb.or.kr Factors such as nutrient availability, temperature, pH, and aeration can be fine-tuned to maximize the output of C30 carotenoids. nih.govnih.govjmb.or.kr

The choice of carbon and nitrogen sources is critical for microbial growth and carotenoid biosynthesis. In a study focused on enhancing the C30 carotenoid 4,4'-diaponeurosporene (B1234425) in Lactiplantibacillus plantarum subsp. plantarum KCCP11226T, various carbon and nitrogen sources were screened using the one-factor-at-a-time (OFAT) method. nih.govnih.gov The results indicated that lactose (B1674315) and beef extract were the most effective sources for promoting carotenoid production. nih.govnih.govkoreascience.kr Further optimization using a Box-Behnken design pinpointed the ideal concentrations to be 15% (w/v) lactose and 8.3% (w/v) beef extract. nih.govjmb.or.kr This optimization led to a significant 3.3-fold increase in carotenoid concentration compared to the standard commercial MRS medium. nih.govnih.govjmb.or.kr

Abiotic factors such as temperature, pH, and salinity are known to be significant stressors that can influence microbial growth and metabolic pathways, including carotenoid synthesis. jmb.or.kr

pH: The initial pH of the culture medium can significantly affect nutrient uptake and enzyme activity. The optimal initial pH for 4,4'-diaponeurosporene production by L. plantarum was determined to be 6.9. nih.govnih.govjmb.or.kr

Salinity: Salinity stress can impact microbial metabolism, but in the case of L. plantarum KCCP11226T, the highest carotenoid yield was achieved in a medium with no added salt. nih.govkoreascience.kr

Table 1: Optimal Cultivation Conditions for C30 Carotenoid Production by L. plantarum

| Parameter | Optimized Value | Outcome | Source |

| Carbon Source | 15% (w/v) Lactose | Maximized carotenoid yield | nih.govnih.govjmb.or.kr |

| Nitrogen Source | 8.3% (w/v) Beef Extract | Maximized carotenoid yield | nih.govnih.govjmb.or.kr |

| Temperature | 25°C | Optimal for production in fermentor | nih.govjmb.or.kr |

| Initial pH | 6.9 | Optimal for production | nih.govnih.govjmb.or.kr |

| Salinity | No Salt | Highest yield achieved | nih.govkoreascience.kr |

Translating laboratory-scale findings to industrial production requires robust fermentation strategies and demonstrated scale-up feasibility. nih.gov For the production of 4,4'-diaponeurosporene by L. plantarum, studies have successfully scaled up the process from flasks to a 5-liter laboratory fermentor. nih.govjmb.or.kr In this scaled-up system, aeration was identified as a critical parameter. An aeration rate of 0.3 volumes of air per volume of medium per minute (vvm) at 200 rpm was found to be optimal, resulting in a carotenoid concentration of 0.042 A470/ml. nih.govnih.gov This represented a 3.8-fold increase compared to the initial unoptimized flask culture and confirmed the feasibility of mass-producing C30 carotenoids through controlled fermentation. nih.govnih.gov Interestingly, a higher aeration rate of 1 vvm promoted greater cell density but did not translate to increased carotenoid biosynthesis, indicating that controlled aeration is essential for maximizing production rather than just biomass. nih.gov

Metabolic Engineering and Synthetic Biology Strategies

Beyond optimizing cultivation conditions, metabolic engineering and synthetic biology offer powerful tools to enhance carotenoid production. bohrium.comfrontiersin.org These approaches involve the rational design and modification of microbial genomes to create efficient cell factories for producing target molecules like 4,4'-diapo-zeta-carotene. frontiersin.org

A key strategy for producing non-native compounds in well-characterized host organisms like Escherichia coli is heterologous expression. nih.gov The C30 carotenoid biosynthesis pathway, which is responsible for producing this compound and other related molecules, typically relies on the enzymes diapophytoene synthase (CrtM) and diapophytoene desaturase (CrtN). jmb.or.krscispace.com

Researchers have successfully transferred these genes from various bacteria into E. coli to establish C30 carotenoid production. researchgate.net For instance, the crtM and crtN genes from Lactiplantibacillus plantarum were expressed in E. coli, leading to the synthesis of 4,4'-diaponeurosporene and a 6.1-fold increase in carotenoid production compared to the wild type. researchgate.net Similarly, the C30 pathway genes from Staphylococcus aureus have been used to produce 4,4'-diaponeurosporene in E. coli. nih.gov In another study, a gene cluster from the marine bacterium Planococcus maritimus was isolated and expressed in E. coli, successfully producing five different C30 carotenoids. nih.govscispace.com Combining genes from different organisms, such as Staphylococcus and Methylomonas, has enabled the production of specific C30 carotenoids like 4,4'-diapolycopene dialdehyde (B1249045) in E. coli. nih.gov

Table 2: Examples of Heterologous Expression for C30 Carotenoid Production

| Gene(s) | Source Organism | Host Organism | Product(s) | Source |

| crtM, crtN | Lactiplantibacillus plantarum | E. coli | 4,4'-Diaponeurosporene | researchgate.net |

| crtM, crtN | Staphylococcus aureus | E. coli | 4,4'-Diaponeurosporene | nih.gov |

| crtM, crtNa, crtNb, GT | Planococcus maritimus | E. coli | Five intermediate C30-carotenoids | nih.govscispace.com |

| CrtN, CrtM | Bacillus megaterium | E. coli | 4,4'-Diaponeurosporene | ebi.ac.uk |

| C30 synthesis genes | Staphylococcus & Methylomonas | E. coli | 4,4'-Diapolycopene dialdehyde | nih.gov |

Directed evolution is a powerful protein engineering technique used to improve or alter the function of enzymes. researchgate.net This method involves generating a large library of enzyme variants through random mutagenesis, followed by screening for the desired activity. nih.gov It has been successfully applied to carotenoid biosynthetic enzymes to create novel or rare compounds. researchgate.net

The desaturase CrtN is a key enzyme in the synthesis of this compound, as it catalyzes the sequential desaturation steps starting from 4,4'-diapophytoene. By modifying the activity or specificity of CrtN through directed evolution, it is possible to control the final product profile and potentially cause the accumulation of specific intermediates like this compound. A patent describes the use of directed evolution on the crtN gene from Staphylococcus aureus to enhance the production of diapolycopene. google.com While not targeting this compound specifically, this demonstrates the principle of engineering desaturases. Furthermore, directed evolution has been applied to other enzymes in the pathway, such as the C30 synthase CrtM, to alter its substrate specificity and enable it to function in a C40 carotenoid pathway, showcasing the remarkable plasticity of these enzymes. nih.gov This approach provides a powerful tool for exploring a variety of chemical structures and optimizing the production of specific target carotenoids. nih.gov

Pathway Reconstruction and Flux Optimization in Model Organisms

The biotechnological production of the C30 carotenoid this compound and its derivatives relies heavily on the principles of metabolic engineering, specifically through pathway reconstruction in heterologous hosts and the optimization of metabolic flux. Model organisms such as Escherichia coli and various yeast species are frequently employed as microbial cell factories due to their well-characterized genetics, rapid growth, and established fermentation processes.

The biosynthesis of C30 carotenoids, including this compound, originates from the precursor farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathways. jmb.or.krjmb.or.kr The core pathway for C30 carotenoids involves two key enzymes: dehydrosqualene synthase (CrtM) and dehydrosqualene desaturase (CrtN). CrtM catalyzes the head-to-head condensation of two FPP molecules to form dehydrosqualene (4,4'-diapophytoene). ebi.ac.uk Subsequently, CrtN introduces a series of desaturations to produce 4,4'-diaponeurosporene and ultimately this compound. ebi.ac.ukmdpi.com

Researchers have successfully reconstructed this pathway in non-carotenogenic hosts. By introducing the necessary carotenogenic genes, typically crtM and crtN from bacteria like Staphylococcus aureus, engineered microbial strains can be made to produce these compounds. ebi.ac.uk For example, studies have demonstrated the production of various C30 carotenoids in E. coli by expressing genes from different bacterial sources, including Staphylococcus and Methylomonas. nih.gov

Flux optimization is critical for enhancing yields. A primary strategy involves increasing the intracellular pool of the FPP precursor. This can be achieved by overexpressing genes in the upstream MVA or MEP pathways. Conversely, a common and effective approach is to down-regulate or inhibit competing pathways that also utilize FPP. For instance, redirecting metabolic flux away from sterol biosynthesis (in eukaryotes) or other terpenoid pathways can significantly boost the carbon flow towards the desired carotenoid product. nih.gov One study on Mucor circinelloides successfully enhanced β-carotene production by using inhibitors to block the fatty acid and ergosterol (B1671047) biosynthesis pathways, thereby diverting the metabolic pool towards the mevalonate pathway. nih.gov This principle is directly applicable to C30 carotenoid production.

Furthermore, optimizing the expression levels of the pathway enzymes themselves is crucial. The activity of the desaturase CrtN, for example, can be a rate-limiting step. The enzyme can catalyze multiple desaturation steps, and its efficiency determines the final product profile. d-nb.info Forcing the enzyme to perform additional desaturations through overexpression has been shown to alter the end product in other carotenoid pathways. d-nb.info

The table below summarizes key findings in the pathway engineering of C30 carotenoids in model organisms.

| Model Organism | Engineered Genes | Engineering Strategy | Key Precursor | Target Product(s) | Reference |

|---|---|---|---|---|---|

| Escherichia coli | crtM, crtN (from Staphylococcus), crtNb, ald (from Methylomonas) | Heterologous expression of C30 carotenoid synthesis genes. | Farnesyl Pyrophosphate (FPP) | 4,4'-diapolycopene, 4,4'-diapolycopene dialdehyde | nih.gov |

| Planococcus faecalis | crtP2, AldH | Identification and functional expression of missing genes in the native pathway. | 4,4'-diaponeurosporene | 4,4'-diaponeurosporene-al, 4,4'-diaponeurosporenoic acid | researchgate.net |

| Lactiplantibacillus plantarum | Native crtM, crtN | Optimization of culture conditions (lactose, beef extract, pH, temperature) to enhance metabolic flux. | Farnesyl Pyrophosphate (FPP) | 4,4'-diaponeurosporene | jmb.or.krnih.gov |

| Mucor circinelloides | Native carotenoid pathway genes | Redirection of metabolic flux using inhibitors (cerulenin, ketoconazole) for fatty acid and ergosterol synthesis. | Acetyl-CoA | β-carotene (demonstrates principle) | nih.gov |

Strategies for Isolation and Purification from Biotechnological Systems

The recovery of this compound and related C30 carotenoids from microbial fermentation broths is a multi-step process, leveraging the lipophilic nature of these compounds. The specific strategy depends on the producer microorganism and the scale of production. The general workflow involves cell harvesting, cell disruption (if necessary), solvent extraction, and purification.

Cell Harvesting and Extraction: The first step is the separation of the microbial biomass from the culture medium, which is typically achieved by centrifugation. nih.govnih.gov For intracellularly produced carotenoids, the cell pellets are collected for downstream processing.

Solvent extraction is the core of the isolation process. Due to their nonpolar character, carotenoids are readily soluble in organic solvents. A common laboratory-scale method for extraction from bacteria like Lactiplantibacillus plantarum involves resuspending the cell pellet in a polar solvent like methanol (B129727), which also aids in cell lysis. nih.govnih.gov Subsequently, a nonpolar solvent such as hexane (B92381) is added, along with water, to create a two-phase system. nih.govnih.gov After vigorous mixing and centrifugation, the carotenoids partition into the upper, nonpolar (hexane) phase, which can be easily collected. nih.govjmb.or.kr This process is often repeated multiple times to ensure complete extraction from the biomass. nih.gov The collected organic phases are then combined, and the solvent is evaporated, often under reduced pressure, to yield a crude carotenoid extract. nih.gov

Purification: The crude extract contains the target carotenoid along with other lipids and pigments. Therefore, further purification is necessary. Conventional chromatographic techniques are widely used for this purpose. academicjournals.org Adsorption column chromatography using a stationary phase like silica (B1680970) gel is a standard method. nih.gov The crude extract is dissolved in a minimal amount of a nonpolar solvent and loaded onto the column. The column is then eluted with a solvent system of increasing polarity. Different carotenoids and impurities will travel through the column at different rates, allowing for their separation into distinct fractions.

The purity of the fractions can be monitored using techniques like Thin-Layer Chromatography (TLC) and UV-Visible Spectroscopy. The characteristic absorption maxima (λmax) of this compound can be used for its identification and quantification. lipidbank.jp High-Performance Liquid Chromatography (HPLC), particularly with a C18 reverse-phase column, is the method of choice for final purity analysis and quantification, providing high resolution and sensitivity. academicjournals.org

The table below outlines common strategies for the isolation and purification of C30 carotenoids from microbial sources.

| Microbial Source | Harvesting Method | Extraction Solvents | Purification Technique | Key Steps | Reference |

|---|---|---|---|---|---|

| Lactiplantibacillus plantarum | Centrifugation (10,000 x g) | Methanol, Hexane, Water | Silica Gel Column Chromatography | 1. Harvest cells. 2. Extract with methanol. 3. Partition into hexane phase. 4. Evaporate solvent. 5. Purify on silica gel column. | nih.gov |

| Cronobacter sakazakii (recombinant E. coli) | Centrifugation | Not specified, referred to as "solvent" | TLC, HPLC | 1. Harvest cells. 2. Extract four times with solvent. 3. Filter supernatant. 4. Evaporate solvent to get crude extract. | nih.gov |

| General Microbial Cultures | Centrifugation or Filtration | Acetone, Methanol, Hexane, Ethyl Acetate | Adsorption Chromatography, Precipitation, Crystallization | General workflow involving cell harvest, solvent extraction, and chromatographic purification or crystallization. | academicjournals.org |

Biological Roles and Physiological Significance in Microorganisms

Role as a Central Intermediate in Microbial Carotenogenesis

4,4'-Diapo-zeta-carotene is a pivotal, yet transient, intermediate in the C30 carotenoid biosynthetic pathway found in several bacteria, most notably in the biosynthesis of staphyloxanthin in Staphylococcus aureus and other staphylococci. mbl.or.krasm.org This pathway, distinct from the more common C40 carotenoid route, begins with the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor. asm.orgnih.gov This initial reaction is catalyzed by the enzyme 4,4'-diapophytoene synthase (CrtM), yielding the first C30 compound, the colorless 4,4'-diapophytoene (also known as dehydrosqualene). asm.orgfrontiersin.org

Following its formation, 4,4'-diapophytoene undergoes a series of sequential desaturation reactions, all catalyzed by a single enzyme, 4,4'-diapophytoene desaturase (CrtN). mbl.or.kr This multifunctional enzyme introduces three conjugated double bonds into the hydrocarbon backbone. The process occurs in a stepwise manner, with 4,4'-diapophytofluene (B1255304) appearing as the first intermediate, followed by the formation of this compound. asm.org Finally, a third desaturation step converts this compound into the deep-yellow pigment, 4,4'-diaponeurosporene (B1234425). mbl.or.krasm.org

This sequence establishes this compound as the second key intermediate in the desaturation cascade. Its formation and subsequent conversion are essential for the synthesis of the downstream, more complex, and often pigmented C30 carotenoids. asm.org Studies on mutants of S. aureus have confirmed this pathway, where disruptions in the biosynthetic process lead to the accumulation of specific intermediates. asm.org

Table 1: Key Enzymes and Intermediates in the Early C30 Carotenoid Pathway

| Step | Precursor | Enzyme | Product | Organism Example |

| 1 | 2x Farnesyl Pyrophosphate | CrtM (4,4'-Diapophytoene synthase) | 4,4'-Diapophytoene | Staphylococcus aureus |

| 2 | 4,4'-Diapophytoene | CrtN (4,4'-Diapophytoene desaturase) | 4,4'-Diapophytofluene | Staphylococcus aureus |

| 3 | 4,4'-Diapophytofluene | CrtN (4,4'-Diapophytoene desaturase) | This compound | Staphylococcus aureus |

| 4 | This compound | CrtN (4,4'-Diapophytoene desaturase) | 4,4'-Diaponeurosporene | Staphylococcus aureus |

This table provides a simplified overview of the initial steps leading to and from this compound.

Contribution to Microbial Pigmentation and Cellular Phenotypes

The C30 carotenoid pathway, in which this compound is an essential intermediate, is directly responsible for the characteristic golden-yellow pigmentation of many Staphylococcus aureus strains. nih.govcuso.ch While this compound itself is an intermediate and does not accumulate to define the final colony color, its presence is indispensable for the production of the colored compounds downstream, such as the yellow 4,4'-diaponeurosporene and the ultimate golden pigment staphyloxanthin. asm.org